molecular formula C22H22Br2N4 B1243449 6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole

6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole

Cat. No. B1243449
M. Wt: 502.2 g/mol
InChI Key: GRBPIEOBAMGKFD-SZPZYZBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole, also known as 6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole, is a useful research compound. Its molecular formula is C22H22Br2N4 and its molecular weight is 502.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole

Molecular Formula

C22H22Br2N4

Molecular Weight

502.2 g/mol

IUPAC Name

6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole

InChI

InChI=1S/C22H22Br2N4/c1-27-11-22(18-10-26-20-8-14(24)4-6-16(18)20)28(2)12-21(27)17-9-25-19-7-13(23)3-5-15(17)19/h3-10,21-22,25-26H,11-12H2,1-2H3/t21-,22+

InChI Key

GRBPIEOBAMGKFD-SZPZYZBQSA-N

Isomeric SMILES

CN1C[C@H](N(C[C@@H]1C2=CNC3=C2C=CC(=C3)Br)C)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

CN1CC(N(CC1C2=CNC3=C2C=CC(=C3)Br)C)C4=CNC5=C4C=CC(=C5)Br

synonyms

dragmacidin B

Origin of Product

United States

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